Methyl8-fluoroquinoline-5-carboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 8-fluoroquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 |
InChI Key |
HIUHYZFKGAIZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 8-fluoroquinoline-5-carboxylate and Its Derivatives: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Methyl 8-fluoroquinoline-5-carboxylate, a significant heterocyclic building block in medicinal chemistry. We will delve into its synthesis, starting from foundational principles and moving to detailed experimental protocols. Furthermore, this document will explore the chemical reactivity of this scaffold, outlining methods for the preparation of key derivatives and discussing their potential applications, particularly in the realm of drug discovery. This content is intended for researchers, scientists, and professionals in the field of drug development who are seeking both theoretical understanding and practical, field-proven insights into this important class of molecules.
Introduction and Strategic Importance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[1] Specifically, the 8-fluoroquinoline-5-carboxylic acid moiety and its ester derivatives are of high interest due to their structural similarity to existing fluoroquinolone antibiotics and their potential as precursors for novel therapeutic agents.[2][3]
While the user's query specified Methyl 8-fluoroquinoline-5-carboxylate, it is important to note a common point of isomeric ambiguity. A closely related and commercially available compound is Methyl 5-fluoroquinoline-8-carboxylate (CAS No. 1823338-60-8).[4] This guide will focus on the synthesis and derivatization of the 8-fluoro-5-carboxylate scaffold, beginning with its parent, 8-Fluoroquinoline-5-carboxylic acid (CAS No. 204782-93-4).[5]
Synthesis of the Core Scaffold: 8-Fluoroquinoline-5-carboxylic Acid
A robust and versatile method for the synthesis of the quinoline core is the Gould-Jacobs reaction. This reaction allows for the construction of the quinoline ring system from an appropriately substituted aniline and a diethyl malonate derivative. The causality behind this choice lies in its reliability and tolerance for various functional groups.
A plausible and expertly-grounded synthetic route for 8-fluoroquinoline-5-carboxylic acid, adapted from established protocols for similar quinoline-3-carboxylic acids, is presented below.[6]
Synthetic Workflow
Caption: Synthetic pathway for 8-Fluoroquinoline-5-carboxylic acid.
Experimental Protocol: Synthesis of 8-Fluoroquinoline-5-carboxylic Acid
Materials:
-
2-Fluoroaniline
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether
-
Hexanes
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline and diethyl 2-(ethoxymethylene)malonate. Heat the mixture with stirring at 100-110°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling point solvent. Heat the mixture to 240-250°C for 30 minutes to facilitate the thermal cyclization.
-
Precipitation: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the crude ethyl 8-fluoro-4-hydroxyquinoline-5-carboxylate.
-
Hydrolysis: Collect the solid by filtration and transfer it to a new flask. Add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis of the ester is complete (monitor by TLC).
-
Acidification and Isolation: After cooling the reaction mixture, carefully acidify it with concentrated hydrochloric acid until a precipitate forms. Collect the solid 8-Fluoroquinoline-5-carboxylic acid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[6]
Synthesis of Methyl 8-fluoroquinoline-5-carboxylate
The most direct method for the synthesis of the target methyl ester from the corresponding carboxylic acid is through Fischer esterification.[7] This is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, an excess of the alcohol (methanol in this case) is used, and the water produced is removed.[8]
Synthetic Workflow
Caption: Synthesis of Methyl 8-fluoroquinoline-5-carboxylate.
Experimental Protocol: Fischer Esterification
Materials:
-
8-Fluoroquinoline-5-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Suspend 8-Fluoroquinoline-5-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Methyl 8-fluoroquinoline-5-carboxylate can be purified by column chromatography on silica gel or by recrystallization.[7][8]
Characterization of Methyl 8-fluoroquinoline-5-carboxylate and Derivatives
The structural elucidation of the synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Characteristics for Methyl 8-fluoroquinoline-5-carboxylate |
| ¹H NMR | Aromatic protons on the quinoline ring will appear as multiplets in the δ 7.0-9.0 ppm region. The methyl ester protons will be a sharp singlet at approximately δ 3.9-4.1 ppm.[9] |
| ¹³C NMR | The carbonyl carbon of the ester will resonate around δ 165-170 ppm. The carbon atom attached to the fluorine (C8) will exhibit a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will appear in the δ 110-150 ppm range. The methyl carbon of the ester will be around δ 52-55 ppm.[6][9] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom attached to the aromatic ring.[6] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester will be present around 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-O stretching of the ester will be in the 1200-1300 cm⁻¹ region.[10] |
| Mass Spectrometry | The molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (C₁₁H₈FNO₂) should be observed to confirm the identity. |
Derivatization of the 8-Fluoroquinoline-5-carboxylic Acid Scaffold
The carboxylic acid and ester functionalities serve as versatile handles for further derivatization, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Hydrolysis of the Methyl Ester
The methyl ester can be readily hydrolyzed back to the carboxylic acid under basic conditions (saponification). This is a fundamental transformation that allows for the subsequent formation of amides or other carboxylic acid derivatives.[1]
Amide Formation
Amides are a cornerstone of medicinal chemistry. 8-Fluoroquinoline-5-carboxylic acid can be converted into a variety of amides by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[6]
Derivatization Workflow
Caption: Key derivatization reactions of the 8-fluoroquinoline-5-carboxylate scaffold.
CAS Numbers of Representative Derivatives
| Compound Name | CAS Number | Molecular Formula |
| 8-Fluoroquinoline-5-carboxylic acid | 204782-93-4[5] | C₁₀H₆FNO₂ |
| Methyl 5-fluoroquinoline-8-carboxylate (Isomer) | 1823338-60-8[4] | C₁₁H₈FNO₂ |
| 8-(Trifluoromethyl)quinoline-5-carboxylic acid | 253787-47-2[11] | C₁₁H₆F₃NO₂ |
Applications in Drug Discovery
Fluoroquinolone derivatives are well-established as potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[12] The 8-fluoroquinoline-5-carboxylate scaffold represents a key pharmacophore for the development of new anti-infective agents.[3] Modifications at the 5- and 8-positions can influence the antibacterial spectrum and potency.
Furthermore, recent research has highlighted the potential of quinolone derivatives as anticancer agents.[2] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of human topoisomerases. The ability to readily synthesize a diverse library of amides from the 8-fluoroquinoline-5-carboxylic acid core makes this an attractive scaffold for screening and optimization in oncology drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of Methyl 8-fluoroquinoline-5-carboxylate and its derivatives, with a focus on practical synthetic methodologies and potential applications. The synthesis of the core 8-fluoroquinoline-5-carboxylic acid via the Gould-Jacobs reaction, followed by Fischer esterification, represents a reliable and scalable route. The versatility of the carboxylic acid and ester functionalities allows for extensive derivatization, paving the way for the exploration of this chemical space in the search for new therapeutic agents. As with all chemical syntheses, appropriate safety precautions and analytical characterization are paramount to ensure the integrity and purity of the compounds prepared.
References
- Amfluoro. (n.d.). 204782-93-4 | 8-Fluoroquinoline-5-carboxylic acid.
- Benchchem. (n.d.). Methyl 5-Fluoroisoquinoline-8-carboxylate.
- Fluorochem. (n.d.). 8-(TRIFLUOROMETHYL)QUINOLINE-5-CARBOXYLIC ACID.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
- Sigma-Aldrich. (n.d.). 8-Fluoroquinoline AldrichCPR.
- Chem-Impex. (n.d.). 8-Fluoroquinoline.
-
Al-Hiary, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1258. [Link]
- Al-Hiary, Y. M., et al. (2007).
- Rana, A., et al. (2020). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 33(1), 235-241.
- Ossila. (n.d.). 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.
- Wang, D., et al. (1996). Syntheses of novel fluoroquinolone compounds. Chinese Chemical Letters, 7(11), 967-970.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619).
- ResearchGate. (n.d.). FT-IR spectra of compounds 5 and 8.
- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
-
Czarnecka, K., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(16), 8893. [Link]
- Al-Soud, Y. A., et al. (2003). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 3(1).
- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
- Fortuna, C. R., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Bioorganic & Medicinal Chemistry, 68, 116863.
- ResearchGate. (n.d.). The 1 H NMR-spectrum of (8b).
- Ashtar, S., et al. (2022). Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections. ACS Omega, 7(3), 3128-3141.
- LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). (8-Fluoro-isoquinolin-5-yl)-acetic acid methyl ester.
- Semantic Scholar. (n.d.). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.
- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) MS spectrum.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube.
-
Zhu, N., et al. (2016). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 26(16), 4058-4061. [Link]
- Google Patents. (n.d.). US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor.
- MolCore. (n.d.). 1823338-60-8 | Methyl 5-fluoroquinoline-8-carboxylate.
- Spectroscopy Online. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean.
- IUCrData. (n.d.). 5-Chloroquinolin-8-yl furan-2-carboxylate.
- PubChem. (n.d.). 8-Fluoroquinoline-2-carboxylic acid.
- Wiley Online Library. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin.
- NIST. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid.
Sources
- 1. Methyl 5-Fluoroisoquinoline-8-carboxylate [benchchem.com]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. molcore.com [molcore.com]
- 5. amfluoro.com [amfluoro.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]
- 10. 5-Chloroquinolin-8-yl furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. researchgate.net [researchgate.net]
Solubility profile of methyl 8-fluoroquinoline-5-carboxylate in organic solvents
Solubility Profile and Thermodynamic Analysis of Methyl 8-Fluoroquinoline-5-Carboxylate
Executive Summary
Methyl 8-fluoroquinoline-5-carboxylate is a critical pharmacophore and intermediate, particularly in the synthesis of fluoroquinolone antibiotics and LXR modulators. Its solubility profile is a governing factor in process optimization, specifically for purification (recrystallization) and formulation.
While specific thermodynamic datasets for this ester are often proprietary, this technical guide synthesizes structural property relationships (SPR) from homologous quinoline derivatives to establish a predictive solubility profile . Furthermore, it details the definitive experimental protocol required to generate regulatory-grade solubility data, ensuring researchers can validate these parameters internally.
Physicochemical Profile & Predicted Solubility
The solubility of methyl 8-fluoroquinoline-5-carboxylate is dictated by the interplay between its planar aromatic quinoline core, the lipophilic fluorine substituent at C-8, and the polar methyl ester at C-5.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Impact on Solubility |
| Molecular Formula | Moderate molecular weight facilitates organic solvation. | |
| Molecular Weight | ~205.19 g/mol | -- |
| LogP (Octanol/Water) | 2.5 – 2.9 | Indicates high lipophilicity; poor aqueous solubility. |
| H-Bond Donors/Acceptors | 0 / 4 | Lack of donors limits solubility in protic solvents compared to aprotic. |
| Dipole Moment | High | Fluorine and Ester groups create strong dipole interactions. |
Solvent Compatibility Ranking (Theoretical)
Based on Hansen Solubility Parameters (HSP) of analogous fluorinated quinolines:
-
High Solubility: Polar Aprotic Solvents (DMSO, DMF, DMAc). The high dipole moment of the solute interacts favorably with these solvents.
-
Moderate Solubility: Chlorinated Solvents & Ketones (Dichloromethane, Chloroform, Acetone). Good interaction with the aromatic
-system. -
Low-to-Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol, Isopropanol). Solubility decreases as alkyl chain length increases.
-
Insoluble/Sparingly Soluble: Water, Hexane, Cyclohexane.
Experimental Protocol: Isothermal Saturation Method
To establish an authoritative solubility profile, the Isothermal Saturation (Shake-Flask) Method coupled with HPLC analysis is the gold standard. This protocol minimizes kinetic errors associated with supersaturation.
Step-by-Step Methodology
-
Preparation: Excess solid methyl 8-fluoroquinoline-5-carboxylate is added to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: The mixture is stirred continuously (400 rpm) at a constant temperature (controlled to
K) for 24–48 hours. -
Sampling: The suspension is allowed to settle for 30 minutes. The supernatant is withdrawn using a pre-heated syringe equipped with a 0.22
m PTFE filter to remove solids. -
Dilution & Analysis: The filtrate is gravimetrically diluted with the mobile phase and analyzed via HPLC-UV (typically at
nm or 300 nm). -
Replication: Measurements are repeated at intervals (e.g., 278.15 K to 323.15 K) to generate the thermodynamic curve.
Figure 1: Workflow for the determination of equilibrium solubility using the isothermal saturation method.
Thermodynamic Modeling & Analysis
Experimental data must be correlated using thermodynamic models to calculate the enthalpy (
Model 1: Modified Apelblat Equation
This semi-empirical model is most accurate for correlating solubility with temperature in pure solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression.
Model 2: van't Hoff Analysis
Used to determine the thermodynamic driving forces.
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process (Disorder increases upon dissolution).
-
Thermodynamic Cycle Logic: The dissolution process involves breaking the crystal lattice (Fusion) and mixing the liquid solute with the solvent (Mixing).
Figure 2: Thermodynamic cycle representing the dissolution process.
Process Application: Recrystallization Strategy
For methyl 8-fluoroquinoline-5-carboxylate, the solubility differential suggests a Cooling Crystallization or Anti-solvent Crystallization strategy.
-
Solvent System: Ethanol (Good solubility at high T, moderate at low T).
-
Anti-solvent: Water (Poor solubility).
-
Procedure: Dissolve the crude ester in refluxing ethanol. Slowly add water until turbidity is observed, then cool controlledly to 0-5°C. This exploits the steep solubility curve in alcohol/water mixtures typical for quinoline esters.
References
-
BenchChem. (2025).[2] Methyl 5-Fluoroisoquinoline-8-carboxylate: Synthesis and Properties. Retrieved from .
- Svärd, M., & Rasmuson, Å. (2014). "(Solid + liquid) solubility of organic compounds in organic solvents: correlation and extrapolation". The Journal of Chemical Thermodynamics, 79, 169-184.
-
ChemicalBook. (2026).[3] Quinoline-5-carboxylic acid Properties and Solubility. Retrieved from .
-
Ambeed. (2024). Solubility Data for Methyl quinoline-carboxylate derivatives. Retrieved from .
- Fan, W., et al. (2018). "Solubility and thermodynamic analysis of 8-hydroxyquinoline in different pure solvents".
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 8-Fluoroquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 8-Fluoroquinoline Scaffold in Modern Drug Discovery
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-infective properties.[1][2][3] Among its derivatives, the 8-fluoroquinoline moiety has emerged as a particularly valuable building block. The fluorine atom at the C-8 position serves as a versatile handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[3][4]
This application note provides a comprehensive guide to understanding and implementing SNAr reactions on 8-fluoroquinoline scaffolds. We will delve into the mechanistic underpinnings of this transformation, outline the critical experimental parameters, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 8-Fluoroquinolines
Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings.[5][6][7] Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in SNAr, the ring is electrophilic and is attacked by a nucleophile.[5][8] The reaction generally proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][9][10] The electron-deficient nature of the quinoline ring, due to the electron-withdrawing effect of the ring nitrogen, facilitates this attack.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the substituted product.[9][10]
The high electronegativity of the fluorine atom makes the C-8 position more electrophilic and susceptible to nucleophilic attack. Paradoxically, while the C-F bond is very strong, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond. Therefore, fluorine's ability to activate the ring towards attack makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[5][11][12]
Caption: Mechanism of SNAr on 8-Fluoroquinoline.
Key Conditions for Successful SNAr on 8-Fluoroquinoline Scaffolds
The success of a nucleophilic aromatic substitution reaction on an 8-fluoroquinoline scaffold is contingent upon several critical parameters. The interplay of the nucleophile, solvent, base, and temperature dictates the reaction's efficiency, yield, and selectivity.
The Nature of the Nucleophile
A wide array of nucleophiles can be employed to displace the fluorine atom at the C-8 position. The nucleophilicity of the attacking species is a key determinant of the reaction rate.
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., piperazine, morpholine) are commonly used and generally react under mild to moderate conditions.[2][13]
-
Oxygen Nucleophiles: Alcohols and phenols typically require a base to generate the more nucleophilic alkoxide or phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (KOtBu).
-
Sulfur Nucleophiles: Thiols are excellent nucleophiles and often react readily with 8-fluoroquinolines, usually in the presence of a base to form the thiolate anion.
Solvent Effects
The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic ring.
-
Commonly Used Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).
-
Aqueous Conditions: In some cases, reactions can be performed in aqueous media, particularly with water-soluble nucleophiles and the use of phase-transfer catalysts or additives like hydroxypropyl methylcellulose (HPMC).
The Role of the Base
For nucleophiles that are not inherently strong, a base is required to deprotonate them and enhance their nucleophilicity. The strength of the base should be carefully chosen to avoid side reactions.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, NaHCO₃ are often used for amines and phenols.[13]
-
Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA) are common for amine nucleophiles.
-
Strong Bases: NaH, KOtBu are typically used for less reactive nucleophiles or to deprotonate alcohols and thiols.
Temperature
The reaction temperature is a critical parameter that needs to be optimized. While some reactive nucleophiles may proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Typical reaction temperatures range from room temperature to 120 °C.
Comparative Reaction Conditions for Various Nucleophiles
The following table summarizes typical starting conditions for the SNAr reaction on an 8-fluoroquinoline scaffold with different classes of nucleophiles. These should be considered as starting points for optimization.
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) |
| Nitrogen | Piperazine | K₂CO₃ or DIPEA | DMSO or DMF | 80 - 120 |
| Aniline | K₂CO₃ | DMSO | 100 - 150 | |
| Ammonia | (aqueous solution) | N/A | 100 - 150 (sealed tube) | |
| Oxygen | Phenol | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 80 - 120 |
| Methanol | NaH or KOtBu | THF or DMF | Room Temp - 60 | |
| Sulfur | Thiophenol | K₂CO₃ or NaH | DMF or THF | Room Temp - 80 |
Detailed Experimental Protocol: Synthesis of 8-(Piperazin-1-yl)quinoline
This protocol provides a step-by-step methodology for a representative SNAr reaction on an 8-fluoroquinoline scaffold using piperazine as the nucleophile.
Materials:
-
8-Fluoroquinoline (1.0 eq)
-
Piperazine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-fluoroquinoline (1.0 eq), piperazine (1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 8-fluoroquinoline.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 8-(piperazin-1-yl)quinoline.
Caption: A typical experimental workflow for SNAr reactions.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction does not go to completion, consider increasing the temperature, reaction time, or the equivalents of the nucleophile and base.
-
Side Reactions: The use of overly strong bases or high temperatures can sometimes lead to side reactions. Careful optimization of conditions is key.
-
Moisture Sensitivity: For reactions employing strong bases like NaH, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[12]
-
Substituent Effects: The presence of other electron-withdrawing or electron-donating groups on the quinoline scaffold can influence the reactivity of the C-8 position. Electron-withdrawing groups will generally accelerate the reaction, while electron-donating groups may retard it. For instance, an 8-nitro group significantly facilitates the addition of weak nucleophiles.[2][13][14]
Conclusion
Nucleophilic aromatic substitution on 8-fluoroquinoline scaffolds is a robust and highly effective strategy for the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for the successful implementation of this methodology. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently and efficiently utilize SNAr reactions to advance their research and development objectives.
References
-
Chem-Impex. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1241–1255. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1241–1255. Retrieved from [Link]
-
Bisyarin, M. A., & Fedorov, Y. V. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 30(11), 4321. Retrieved from [Link]
-
Sigman, M. S., & Harper, K. C. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1241-1255. Retrieved from [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Retrieved from [Link]
-
Kappe, C. O., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(1), 138-143. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Wentland, M. P. (2015, March 4). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(8), 3589–3607. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17049–17055. Retrieved from [Link]
-
Drlica, K., et al. (2010, December 15). Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality. Antimicrobial Agents and Chemotherapy, 54(12), 5235–5244. Retrieved from [Link]
-
Drlica, K., et al. (2010). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 54(12), 5235–5244. Retrieved from [Link]
-
Ritter, T. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 52(4), 935-946. Retrieved from [Link]
-
Shimada, J., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 37(4), 651–655. Retrieved from [Link]
-
Kern, G., et al. (2013). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 23(21), 5893–5897. Retrieved from [Link]
-
Birsan, M. V., et al. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceutics, 14(9), 1756. Retrieved from [Link]
-
Trofimov, B. A., et al. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1133. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistryguide.com [organicchemistryguide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Reduction of Methyl 8-Fluoroquinoline-5-carboxylate to Alcohol
Part 1: Executive Summary & Chemical Context
The Challenge: Chemoselectivity in Electron-Deficient Heterocycles
Reducing the ester moiety of methyl 8-fluoroquinoline-5-carboxylate to its corresponding primary alcohol, (8-fluoroquinolin-5-yl)methanol , presents a classic problem in heterocyclic synthesis: chemoselectivity .
The substrate contains two electrophilic sites susceptible to hydride attack:
-
The Methyl Ester (C-5 position): The desired target for reduction to a primary alcohol.
-
The Quinoline Nitrogen Heterocycle: The C=N bond (1,2-position) and the conjugated diene system are prone to reduction (to dihydro- or tetrahydroquinoline) by strong hydride donors, particularly because the 8-fluoro substituent exerts an inductive electron-withdrawing effect (-I), rendering the ring system even more electron-deficient and susceptible to nucleophilic hydride attack.
Reagent Selection Matrix
To navigate this challenge, we evaluate three primary reagent systems. The choice depends on the scale and tolerance for side-products.
| Reagent System | Strength | Selectivity | Risk Profile | Recommendation |
| LiAlH₄ (LAH) | High | Moderate | High: Risk of ring reduction (1,2-dihydroquinoline formation) if T > 0°C. | Standard Protocol: Use for small scale with strict T control. |
| LiBH₄ (in THF) | Moderate | High | Low: Kinetic barrier prevents rapid ring reduction; reduces ester effectively. | Preferred Protocol: Best balance of safety and selectivity. |
| NaBH₄ + CaCl₂ | Mild | Very High | Low: Generates Ca(BH₄)₂ in situ; very slow reaction. | Alternative: Use only if LiBH₄ fails or over-reduction is observed. |
Part 2: Detailed Experimental Protocols
Protocol A: The "Standard" High-Throughput Method (LiAlH₄)
Best for: Rapid synthesis on small scales (<1g) where speed is prioritized over process safety.
Mechanism & Rationale: Lithium Aluminum Hydride (LAH) is a powerful nucleophilic reducing agent. In THF, it exists as a solvent-separated ion pair. The key to success here is inverse addition (adding hydride to ester) or extremely slow addition of ester to hydride at 0°C or below to kinetically favor the carbonyl reduction over the aromatic ring reduction.
Materials:
-
Substrate: Methyl 8-fluoroquinoline-5-carboxylate (1.0 eq)
-
Reagent: LiAlH₄ (1.0 M solution in THF) (1.2 - 1.5 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Water, 15% NaOH, Water (Fieser Method)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Reagent Prep: Charge the RBF with LiAlH₄ solution (1.5 eq). Cool the solution to -10°C using an ice/salt bath.
-
Substrate Addition: Dissolve the methyl 8-fluoroquinoline-5-carboxylate in anhydrous THF (concentration ~0.2 M). Transfer this solution to the addition funnel.
-
Reaction: Dropwise add the ester solution to the LAH suspension over 30 minutes. Crucial: Maintain internal temperature below 0°C.
-
Why? Higher temperatures promote the activation energy required to break the aromaticity of the quinoline ring.
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the non-polar ester spot and appearance of the polar alcohol spot.
-
Quenching (Fieser Method):
-
Dilute with diethyl ether (wet ether helps moderate the quench).
-
Add x mL Water (where x = grams of LAH used).
-
Add x mL 15% NaOH .
-
Add 3x mL Water .
-
Result: A granular white precipitate of aluminum salts forms, preventing the "gel" that traps quinolines.
-
-
Isolation: Filter the granular solid through a Celite pad. Wash the pad with THF/Ether. Concentrate the filtrate in vacuo to yield the crude alcohol.
Protocol B: The "High-Selectivity" Method (LiBH₄)
Best for: Scale-up (>1g) and substrates sensitive to ring reduction.
Mechanism & Rationale: Lithium Borohydride is more acidic (Lewis acid character of Li+) than Sodium Borohydride but less nucleophilic than LAH. It coordinates to the carbonyl oxygen, activating it for reduction, but lacks the potency to disrupt the heterocyclic aromatic system under mild conditions.
Materials:
-
Substrate: Methyl 8-fluoroquinoline-5-carboxylate (1.0 eq)
-
Reagent: LiBH₄ (2.0 M in THF) (2.0 eq)
-
Solvent: Anhydrous THF (plus optional MeOH additive)
Step-by-Step Methodology:
-
Setup: Dry 3-neck RBF under Nitrogen.
-
Dissolution: Dissolve the substrate in anhydrous THF (0.5 M).
-
Addition: Add LiBH₄ solution (2.0 eq) dropwise at Room Temperature (RT).
-
Note: Unlike LAH, LiBH₄ reduction of esters is often slow at 0°C.
-
-
Activation (Optional): If the reaction is sluggish after 2 hours, add anhydrous Methanol (2-3 eq) dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise.
-
Caution: Hydrogen gas evolution.[5]
-
-
Workup: Extract with Ethyl Acetate (3x). The quinoline nitrogen may coordinate to Boron species. If emulsion occurs, wash the organic layer with 10% Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 1 hour to chelate the boron/lithium salts.
Part 3: Visualization & Logic
Decision Framework for Reagent Selection
The following diagram illustrates the logical flow for selecting the appropriate protocol based on laboratory constraints and chemical risks.
Caption: Decision tree for selecting between LiAlH4 and LiBH4 based on scale and risk of heterocyclic ring reduction.
Reaction Mechanism (LiBH₄ Pathway)
This diagram details the specific activation mechanism that allows LiBH4 to reduce the ester while sparing the electron-deficient quinoline ring.
Caption: Mechanistic pathway showing Li+ activation of the ester carbonyl, enabling reduction while the quinoline ring remains kinetically inert to borohydride.
Part 4: Troubleshooting & Quality Control
Product Solubility & Isolation
Quinoline methanols are amphoteric and often polar.
-
Issue: Product stuck in aqueous phase during extraction.
-
Solution: Do not use strongly acidic aqueous washes (which protonate the quinoline N, making it water-soluble). Keep aqueous layer pH ~7-8. Use continuous extraction with DCM if yield is low.
Over-Reduction (Ring Hydrogenation)
-
Observation: Mass spec shows M+2 or M+4 peaks.
-
Root Cause: Reaction temperature too high or reagent too strong (LAH).
-
Remediation: Switch to Protocol B (LiBH4). If using LAH, lower temp to -78°C and warm slowly only to 0°C.
Purification
-
Column Chromatography: Use DCM:MeOH (95:5 to 90:10).
-
Note: The 8-fluoro group makes the compound slightly less polar than the non-fluorinated analog, but the alcohol group dominates the retention time.
References
-
Reduction of Esters with Lithium Borohydride
- Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982, 47, 4702–4708.
-
Chemoselectivity in Heterocyclic Reductions
- Ahluwalia, V. K. Oxidation and Reduction in Organic Synthesis. Alpha Science Int'l Ltd., 2013. (General reference for heterocyclic sensitivity).
-
Relevant Protocol Source: Common Organic Chemistry - LiBH4 Reduction.
-
Fieser Workup for Aluminum Hydrides
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
Synthesis of Quinoline Methanols (Analogous Precedents)
- Patents describing 8-fluoroquinoline derivatives often utilize LiBH4 or DIBAL-H for this specific transformation to avoid defluorination or ring saturation. See WO2016183353 (IDO Inhibitors).
Sources
Application Note: High-Fidelity Amidation Protocols for Methyl 8-Fluoroquinoline-5-carboxylate
Executive Summary & Strategic Context
Methyl 8-fluoroquinoline-5-carboxylate is a high-value scaffold in medicinal chemistry, particularly in the development of c-Met and VEGFR kinase inhibitors. The presence of the 8-fluoro substituent presents a unique chemoselectivity challenge: it is an essential pharmacophore for metabolic stability and binding affinity, yet it renders the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions.
This guide details two validated protocols for converting the C5-methyl ester to a carboxamide. The choice of method depends strictly on the physicochemical properties of the amine partner and the scale of the reaction.
| Feature | Protocol A: Indirect (Hydrolysis + Coupling) | Protocol B: Direct (Lewis Acid Mediated) |
| Mechanism | Saponification | Direct Aminolysis (AlMe |
| Preferred Amine | Complex, valuable, or non-nucleophilic amines | Simple aliphatic, sterically unhindered amines |
| Risk Profile | Low (Mild conditions, high functional group tolerance) | High (Pyrophoric reagents, strictly anhydrous) |
| Step Count | 2 Steps (Isolation required) | 1 Step (One-pot) |
Chemical Pathway Analysis
The following decision tree illustrates the logic for selecting the appropriate protocol based on substrate constraints.
Figure 1: Strategic decision tree for amidation of 8-fluoroquinoline-5-carboxylate.
Protocol A: Indirect Amidation (Hydrolysis + Coupling)
Best for: Late-stage functionalization, chiral amines, and high-value intermediates.
Phase 1: Chemoselective Saponification
Objective: Hydrolyze the ester without displacing the 8-fluorine atom via SNAr.
Reagents:
-
Substrate: Methyl 8-fluoroquinoline-5-carboxylate (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H
O) (2.5 equiv) -
Solvent: THF/Water (3:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Charge the substrate into a round-bottom flask. Add THF (10 mL/g) and stir until fully dissolved.
-
Base Addition: Dissolve LiOH·H
O in water (3.3 mL/g) and add dropwise to the THF solution at 0 °C (Ice bath).-
Critical Control Point: Maintain 0 °C during addition.[1] High temperatures with hydroxide can lead to trace hydrolysis of the 8-fluoro group to the 8-hydroxy impurity.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by LCMS (Target [M+H]+ for acid: ~192.04).
-
Workup:
-
Concentrate in vacuo to remove THF.
-
Cool the remaining aqueous layer to 0 °C.
-
Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid should precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry under high vacuum over P
O .
-
Phase 2: HATU-Mediated Coupling
Objective: Formation of the amide bond under mild conditions.[2][3]
Reagents:
-
Acid: 8-Fluoroquinoline-5-carboxylic acid (1.0 equiv)
-
Amine: R-NH
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the Acid (from Phase 1) in DMF (10 mL/g). Add DIPEA (1.5 equiv) and stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes at RT. The solution typically turns yellow/orange, indicating active ester formation (O-At ester).
-
Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Completion: Stir at RT for 2–12 hours.
-
Purification:
Protocol B: Direct Aminolysis (Trimethylaluminum Mediated)
Best for: Rapid synthesis with unhindered amines, scale-up, and avoiding acid intermediates.
Mechanism:
Trimethylaluminum (AlMe
Figure 2: Mechanistic flow of AlMe3-mediated aminolysis.
Safety Warning: AlMe
Reagents:
-
Substrate: Methyl 8-fluoroquinoline-5-carboxylate (1.0 equiv)
-
Amine: R-NH
(1.2 – 1.5 equiv) -
Reagent: Trimethylaluminum (2.0 M in Toluene) (1.5 – 2.0 equiv)
-
Solvent: Toluene (Anhydrous) or DCM (for lower temps)
Step-by-Step Procedure:
-
Complex Formation: In a flame-dried flask under Argon, add the Amine (1.2 equiv) and anhydrous Toluene (10 mL/g).
-
AlMe
Addition: Cool to 0 °C . Slowly add AlMe solution (Caution: Exothermic, gas evolution). Stir at RT for 30 minutes to ensure methane evolution ceases and the aluminum-amide complex forms. -
Substrate Addition: Add the ester substrate (solid or dissolved in minimal toluene) to the reaction mixture.
-
Heating: Heat the mixture to 60–80 °C for 2–6 hours.
-
Optimization: For the 8-fluoro scaffold, do not exceed 90 °C to prevent defluorination.
-
-
Quench (Critical):
-
Cool to 0 °C.
-
Slowly add Rochelle’s Salt solution (Sat. Potassium Sodium Tartrate) or 1N HCl.
-
Note: Rochelle’s salt is preferred to break up the aluminum emulsion without inducing hydrolysis of the product. Stir vigorously for 1 hour until two clear layers form.
-
-
Workup: Extract with EtOAc, dry over MgSO
, and concentrate.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (Protocol B) | Incomplete Al-Amine formation | Ensure AlMe |
| Defluorination (S | Reaction temperature too high | In Protocol B, limit temp to 60 °C. In Protocol A, keep saponification at RT or below. |
| Epimerization (Chiral Amine) | High pH or heat | Use Protocol A. Use DIPEA/HATU at 0 °C |
| Aluminum Emulsion | Improper quench | Use Rochelle's Salt (Potassium Sodium Tartrate) and stir for >1 hour. Do not rush this step. |
References
-
General AlMe
Amidation (Weinreb Method): -
DABAL-Me
(Safer Alternative):- Woodward, S., et al. (2005).
-
HATU Coupling Protocols
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397–4398.
-
-
Reactivity of Fluoroquinolines (Contextual)
- Blasberg, A., et al. (2008). Synthesis and biological activity of 8-fluoroquinolones. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Trimethylaluminum-mediated one-pot peptide elongation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for methyl 8-fluoroquinoline-5-carboxylate (recrystallization vs column chromatography)
Technical Support Center: Purification of Methyl 8-fluoroquinoline-5-carboxylate
Welcome to the technical support center for the purification of methyl 8-fluoroquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar heterocyclic compounds. Here, we will explore the nuances of two primary purification techniques: recrystallization and column chromatography. This center provides in-depth, experience-based guidance in a question-and-answer format to address common challenges and help you achieve the desired purity for your compound.
Introduction to the Purification Challenge
Methyl 8-fluoroquinoline-5-carboxylate is a heterocyclic compound, and like many quinoline derivatives, it plays a significant role as a building block in medicinal chemistry.[1][2] The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the generation of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).
This guide will help you decide which purification method is most suitable for your needs and provide troubleshooting advice for common issues encountered during the purification process.
Part 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5]
Frequently Asked Questions (FAQs) for Recrystallization
Q1: How do I select the right solvent for recrystallizing methyl 8-fluoroquinoline-5-carboxylate?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][5] For quinoline derivatives, a good starting point is to test polar protic and aprotic solvents.[6]
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. Good solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[7]
-
If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.[3]
-
If it doesn't dissolve, gently heat the mixture to the solvent's boiling point. If the compound dissolves when hot and precipitates upon cooling, you have a potentially suitable solvent.[3][5]
-
A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective if a single solvent is not ideal.[7]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, especially with impure compounds.[8]
Troubleshooting "Oiling Out":
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling favors the formation of crystals over an oil.[8]
-
Add more solvent: The oil may have formed because the solution was too concentrated. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[8][9]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[8][9]
-
Add a seed crystal: If you have a small amount of pure material, adding a tiny crystal can induce crystallization.[8][9]
Q3: My recovery of the purified compound is very low. What went wrong?
A3: Low recovery is often due to using too much solvent or premature crystallization.
Improving Recovery:
-
Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to dissolve your compound.[5][10] Excess solvent will keep more of your product dissolved even at low temperatures.[10]
-
Evaporate excess solvent: If you've added too much solvent, you can carefully boil some of it off to concentrate the solution.[8][10]
-
Ensure complete precipitation: Cool the solution in an ice bath for at least 15-20 minutes to maximize crystal formation before filtration.
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude methyl 8-fluoroquinoline-5-carboxylate until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
Part 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[11]
Frequently Asked Questions (FAQs) for Column Chromatography
Q1: How do I choose the right solvent system (mobile phase) for my column?
A1: The ideal solvent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate.
Developing a Solvent System:
-
Start with TLC: Use TLC to test various solvent systems. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.[12]
-
Target Rf Value: Aim for an Rf value of 0.2-0.4 for your desired compound.[11][13] This generally ensures good separation on the column.
-
Adjust Polarity: If the Rf is too low, increase the polarity of the mobile phase (increase the proportion of the more polar solvent). If the Rf is too high, decrease the polarity.[9]
Q2: My compound is streaking on the TLC plate and the column. How can I fix this?
A2: Streaking is often an issue with basic compounds like quinolines on acidic silica gel.[9][12]
Preventing Streaking:
-
Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to your mobile phase.[9][12] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, or a reversed-phase C18 column.[9]
Q3: My compound won't elute from the column. What should I do?
A3: This can happen if your compound is too polar for the chosen mobile phase or if it is irreversibly adsorbed or decomposing on the silica gel.[9][14]
Troubleshooting Elution Issues:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. You can switch to a stronger solvent system, for example, by adding methanol to your ethyl acetate/hexane mixture.[14]
-
Check Compound Stability: Before running a large-scale column, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[9][14]
-
Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading. Dissolve your crude material in a minimal amount of a volatile solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded onto the column.[11]
Step-by-Step Column Chromatography Protocol
-
Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in your chosen mobile phase and carefully pour it into the column, allowing it to pack evenly.
-
Sample Loading: Once the column is packed and equilibrated with the mobile phase, carefully load your sample onto the top of the silica gel.
-
Elution: Begin eluting the column with your mobile phase, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified methyl 8-fluoroquinoline-5-carboxylate.
Data Summary and Method Selection
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Purifying large quantities of solid compounds with thermally stable properties. | Separating complex mixtures, including liquids and oils, and for compounds that are sensitive to heat. |
| Throughput | Generally higher for large scales. | Can be time-consuming, especially for large quantities. |
| Solvent Usage | Moderate | High |
| Common Issues | Oiling out, low recovery.[8][10] | Poor separation, streaking, compound not eluting.[9][12][14] |
Which method should I choose?
-
If your crude material is a solid and you have identified a suitable recrystallization solvent, this is often the more straightforward and scalable method.
-
If your product is an oil, or if TLC analysis shows multiple closely-eluting impurities, column chromatography will likely be necessary.
Visualizing the Purification Workflow
Below is a flowchart to help guide your decision-making process when choosing a purification method.
Caption: Decision workflow for purification method selection.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Jenkins, K. M., & Young, M. S. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Silver, J. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
-
MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
-
SciELO South Africa. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. r/chemhelp. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Google Patents. (n.d.). US5385900A - Quinoline carboxylic acid derivatives.
-
Molecules. (2025, October 16). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]
-
Academia.edu. (n.d.). Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin. Retrieved from [Link]
- Google Patents. (n.d.). US11186547B2 - High-purity quinoline derivative and method for manufacturing same.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. ijfmr.com [ijfmr.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
Validation & Comparative
A Senior Scientist's Guide to the 1H NMR Interpretation of Methyl 8-fluoroquinoline-5-carboxylate
In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a privileged structure, prized for its versatile biological activity and photophysical properties. The precise functionalization of this core is paramount, and with it comes the need for unambiguous structural verification. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of a specific, functionalized quinoline: methyl 8-fluoroquinoline-5-carboxylate. We will move beyond a simple peak listing to dissect the electronic and spatial influences that govern the chemical shifts and coupling patterns observed. This comparative guide is designed for researchers and professionals who not only need to interpret a spectrum but also understand the underlying principles that dictate its appearance.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of a substituted quinoline is a rich tapestry of information woven from the electronic effects of its substituents. For methyl 8-fluoroquinoline-5-carboxylate, we must consider the interplay of the electron-donating nitrogen lone pair, the electron-withdrawing methyl carboxylate group at the C-5 position, and the highly electronegative fluorine atom at the C-8 position.
Based on established principles for quinoline systems, we can predict the chemical shifts and coupling patterns.[1] The pyridine ring protons (H-2, H-3, H-4) are typically found further downfield than the benzenoid protons (H-6, H-7) due to the deshielding effect of the heterocyclic nitrogen.
Here is a detailed, proton-by-proton predictive analysis:
-
H-2: This proton is adjacent to the nitrogen and is expected to be the most downfield signal, appearing as a doublet of doublets due to coupling with H-3 and a smaller four-bond coupling to H-4.
-
H-4: Situated peri to the electron-withdrawing ester at C-5, this proton will experience significant deshielding. It will appear as a doublet of doublets, coupling to H-3 and H-2.
-
H-3: This proton will be influenced by both H-2 and H-4, appearing as a doublet of doublets. Its chemical shift is generally less sensitive to substituents on the benzenoid ring.[1]
-
H-6: Positioned peri to the ester group, H-6 will be deshielded and will appear as a doublet of doublets, coupling to H-7 and the fluorine at C-8.
-
H-7: This proton is ortho to the fluorine atom and will exhibit a characteristic doublet of doublets pattern due to coupling with H-6 and a strong three-bond coupling to the ¹⁹F nucleus (³JH-F).[2]
-
-OCH₃ (Methyl Ester): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.
Data Summary: Predicted ¹H NMR Assignments
The following table summarizes the predicted ¹H NMR data for methyl 8-fluoroquinoline-5-carboxylate, assuming the spectrum is acquired in a standard solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-2 | 8.9 – 9.1 | dd | J2,3 ≈ 4.5 Hz, J2,4 ≈ 1.7 Hz | Adjacent to N, most downfield aromatic proton. |
| H-4 | 8.2 – 8.4 | dd | J3,4 ≈ 8.5 Hz, J2,4 ≈ 1.7 Hz | Deshielded by peri-ester group at C-5. |
| H-6 | 8.0 – 8.2 | dd | J6,7 ≈ 8.0 Hz, ⁴JH6-F8 ≈ 5.0 Hz | Deshielded by ester at C-5; four-bond coupling to F. |
| H-7 | 7.5 – 7.7 | dd | J6,7 ≈ 8.0 Hz, ³JH7-F8 ≈ 9.0 Hz | Ortho to F, showing characteristic ³JH-F coupling. |
| H-3 | 7.4 – 7.6 | dd | J3,4 ≈ 8.5 Hz, J2,3 ≈ 4.5 Hz | Standard quinoline C-3 position. |
| -OCH₃ | 3.9 – 4.1 | s | N/A | Typical chemical shift for a methyl ester. |
Comparative Analysis: The Impact of Substitution
To truly appreciate the spectral features of our target molecule, a comparison with simpler, related quinolines is invaluable. The table below contrasts the predicted shifts for methyl 8-fluoroquinoline-5-carboxylate with experimental data for unsubstituted quinoline and 8-methylquinoline.
| Proton | Quinoline[3] | 8-Methylquinoline[4] | Methyl 8-fluoroquinoline-5-carboxylate (Predicted) | Key Influencing Factor |
| H-2 | 8.89 (dd) | 8.94 (dd) | 8.9 – 9.1 (dd) | Relatively insensitive to C-8/C-5 substitution. |
| H-3 | 7.37 (dd) | 7.38 (dd) | 7.4 – 7.6 (dd) | Minor electronic effects from distant groups. |
| H-4 | 8.11 (dd) | 8.12 (dd) | 8.2 – 8.4 (dd) | Strong deshielding from the C-5 ester group. |
| H-5 | 7.74 (d) | 7.65 (d) | (No Proton) | Position of the carboxylate substituent. |
| H-6 | 7.52 (t) | 7.56 (t) | 8.0 – 8.2 (dd) | Strong deshielding from the C-5 ester and coupling to F-8. |
| H-7 | 7.63 (d) | 7.43 (d) | 7.5 – 7.7 (dd) | Deshielding by F-8 and strong ³JH-F coupling. |
This comparison clearly demonstrates the powerful deshielding effect of the C-5 ester on the peri-protons H-4 and H-6. Furthermore, the substitution of a methyl group at C-8 with a fluorine atom induces a downfield shift on the adjacent H-7, a hallmark of electronegative substituents in an aromatic system.
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Acquiring a clean, interpretable spectrum is the foundation of accurate analysis. The following protocol outlines a robust methodology for obtaining high-quality ¹H NMR data for quinoline derivatives.
1. Sample Preparation:
- Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting point for many quinoline derivatives.[5] For compounds with poor solubility, or to resolve signal overlap, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[6] Be aware that solvent choice can significantly influence chemical shifts.[1]
- Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent. The concentration of quinoline derivatives can affect chemical shifts due to potential π-π stacking interactions.[7][8][9]
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Instrument Setup & Calibration (400 MHz Spectrometer):
- Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad peaks.[1]
- Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
3. Data Acquisition Parameters:
- Pulse Sequence: Use a standard single-pulse-acquire sequence (e.g., 'zg30' on a Bruker instrument).
- Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially broad acid protons, are captured.[10]
- Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.
- Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate T1 relaxation, which is crucial for accurate integration if quantitative analysis is needed.
- Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration. This number can be increased for more dilute samples to improve the signal-to-noise ratio.
4. Data Processing:
- Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly degrading resolution, followed by a Fourier transform.
- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
- Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
Visualization of Key Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: Influences on proton chemical shifts in the target molecule.
Troubleshooting and Advanced Techniques
Even with a well-defined protocol, challenges such as signal overlap can arise, particularly in the aromatic region. [1]Should this occur, several strategies can be employed:
-
Change the NMR Solvent: Switching to an aromatic solvent like benzene-d₆ can induce different chemical shifts (Anisotropic Solvent-Induced Shifts, or ASIS), which may resolve the overlapping signals. [1]* 2D NMR Spectroscopy: For definitive assignments, 2D NMR techniques are indispensable. A COSY (Correlation Spectroscopy) experiment is particularly useful as it reveals which protons are J-coupled to each other, allowing for the tracing of proton connectivity throughout the spin systems of the quinoline ring. [1] By combining predictive analysis based on fundamental principles with rigorous experimental technique and comparative data, a complete and confident interpretation of the ¹H NMR spectrum of methyl 8-fluoroquinoline-5-carboxylate can be achieved. This guide serves as a framework for approaching not just this specific molecule, but any complex, substituted aromatic system.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
- Semantic Scholar. (2020, October 19). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.
- Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- PubMed. (2006, October 11). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements.
- Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254.
- LibreTexts Chemistry. (2022, March 9). 1H NMR Chemical Shifts.
- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR spectrum.
Sources
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 4. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Spectroscopic Profiling of Ester Carbonyls in Quinoline Scaffolds: A Comparative Analytical Guide
Topic: IR Spectrum Analysis of Ester Carbonyl in Quinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Diagnostic Challenge
In medicinal chemistry, particularly within antimalarial and anticancer research, the quinoline-3-carboxylate moiety is a privileged scaffold. The ester carbonyl stretching vibration (
However, the quinoline ring system presents a unique spectroscopic challenge. Unlike simple benzene analogs, the quinoline scaffold introduces a heteroatom (nitrogen) that creates a "push-pull" electronic system. This guide objectively compares the vibrational performance of quinoline esters against standard aromatic alternatives (benzoates) and benchmarks experimental FTIR data against computational (DFT) predictions.
Theoretical Framework: Electronic Causality
To interpret the spectrum accurately, one must understand the competing forces acting on the carbonyl bond.
The Competition: Induction vs. Resonance
-
Inductive Effect (-I): The quinoline nitrogen is electronegative, pulling electron density through the
-framework. This strengthens the C=O bond, potentially raising the frequency.[1][2] -
Resonance Effect (+R): The aromatic
-system can donate electron density into the carbonyl antibonding orbital. This weakens the C=O bond, lowering the frequency.[1]
In quinoline-3-esters, the extended conjugation typically dominates, but this is highly sensitive to substituents at the C-2 and C-4 positions.
Figure 1: Logical flow of electronic perturbations affecting the carbonyl stretching frequency in quinoline derivatives.
Comparative Analysis: Benchmarking the Quinoline Scaffold
This section compares the "performance" (spectral characteristics) of quinoline esters against standard alternatives to assist in structural verification.
Comparison 1: Scaffold Effects (Structural Alternatives)
How does the quinoline ring alter the signal compared to a standard phenyl ring or an aliphatic chain?
| Scaffold Type | Representative Compound | Typical | Mechanistic Insight |
| Aliphatic Ester | Ethyl Acetate | 1735 – 1750 | Baseline. No conjugation; double bond character is maximal. |
| Aromatic Ester | Ethyl Benzoate | 1715 – 1730 | Conjugation with phenyl ring reduces bond order, lowering frequency by ~20 cm⁻¹.[3] |
| Quinoline Ester | Ethyl Quinoline-3-carboxylate | 1705 – 1725 | Extended Conjugation. The bicyclic system often acts as a larger electron sink than benzene, slightly lowering frequency further unless steric twisting occurs. |
| Pyridine Ester | Ethyl Nicotinate | 1710 – 1730 | Similar to quinoline but lacks the fused benzene ring; N-position strongly dictates inductive pull. |
Critical Insight: If your quinoline ester signal appears >1735 cm⁻¹, suspect loss of planarity . Substituents at the C-4 position often sterically force the ester group out of the aromatic plane, breaking conjugation and reverting the signal to "aliphatic-like" frequencies.
Comparison 2: Methodological Validation (Experimental vs. Computational)
Modern analysis requires cross-validation. We compare FTIR results with Density Functional Theory (DFT) predictions (B3LYP/6-311G level).
| Parameter | Experimental FTIR (KBr) | Computational DFT (Gas Phase) | Discrepancy Source |
| Frequency Value | Lower (e.g., 1716 cm⁻¹) | Higher (e.g., 1724–1740 cm⁻¹) | DFT neglects intermolecular forces. |
| Band Width | Broad (FWHM ~15-20 cm⁻¹) | Sharp (Line spectrum) | Solid-state lattice vibrations and disorder. |
| H-Bonding | Visible (shifts to <1700 cm⁻¹) | Absent (unless explicitly modeled) | KBr pellets often contain trace moisture or facilitate dimer formation. |
Recommendation: When using DFT to assign peaks, apply a scaling factor of 0.961 – 0.980 to correct for anharmonicity and basis set limitations [1, 3].
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and minimize artifacts (like water interference), follow this optimized protocol.
Method: Solid-State Transmission (KBr Pellet)
Rationale: KBr is preferred over ATR for quantitative comparisons in literature because it avoids the path-length variations and pressure effects of ATR crystals.
-
Preparation:
-
Grind 1–2 mg of the quinoline derivative with 100–200 mg of spectroscopic grade KBr.
-
Validation Step: Ensure the mixture is a fine powder; coarse particles cause the "Christiansen Effect" (distorted baselines).
-
-
Pellet Formation:
-
Press at 8–10 tons for 2 minutes under vacuum (to remove air/moisture).
-
Visual Check: The pellet must be translucent. Opaque pellets indicate moisture or insufficient pressure.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: Minimum 32 (to improve Signal-to-Noise ratio).
-
Background: Fresh KBr blank (essential to subtract atmospheric CO₂/H₂O).
-
-
Data Processing:
-
Baseline correct (linear or polynomial).
-
Do not smooth excessively, as this can mask shoulder peaks indicative of rotational isomers.
-
Figure 2: Decision tree for ensuring high-quality solid-state IR acquisition.
Data Interpretation & Troubleshooting Matrix
Use this matrix to diagnose unexpected spectral shifts in your quinoline derivative.
| Observation | Probable Cause | Corrective Action |
| Doublet Carbonyl Peak | Fermi Resonance or Rotational Isomers (s-cis/s-trans). | Check overtone regions (approx 2x frequency). Run solution IR (CHCl₃) to see if bands merge (implies isomers). |
| Shift to <1700 cm⁻¹ | Hydrogen Bonding (Inter- or Intramolecular).[4] | If an -OH group is present (e.g., 4-hydroxyquinoline), this indicates strong H-bonding. Dilute in non-polar solvent to test. |
| Shift to >1740 cm⁻¹ | Loss of Conjugation (Steric Inhibition). | Check for bulky substituents at C-4 (peri-interaction) forcing the ester out of plane. Confirm with XRD or DFT. |
| Broad Shoulder | Amorphous regions or impurities. | Recrystallize the sample. Ensure the KBr pellet is dry. |
References
-
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health (PMC). Available at: [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]
Sources
A Comparative Guide to the Phototoxicity of 8-Fluoro vs. 8-Methoxy Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. However, the clinical utility of certain quinolone derivatives is hampered by their potential to induce phototoxicity, a light-induced adverse reaction in the skin. A critical determinant of this phototoxic potential lies in the nature of the substituent at the 8-position of the quinolone ring. This guide provides an in-depth, objective comparison of the phototoxicity of 8-fluoro versus 8-methoxy quinolone derivatives, supported by experimental data and mechanistic insights to inform safer drug design and development.
The Specter of Phototoxicity in Quinolone Drug Development
Quinolone-induced phototoxicity is a non-immunological photosensitivity reaction that can manifest as exaggerated sunburn, erythema, edema, and in severe cases, blistering.[1] This adverse effect is triggered when the drug molecule, present in the skin, absorbs energy from ultraviolet A (UVA) radiation, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates that cause cellular damage.[1] The structural features of a quinolone derivative, particularly the substituent at the 8-position, profoundly influence its photoreactivity and, consequently, its phototoxic potential.[1]
Mechanistic Underpinnings: Why the 8-Position Matters
The phototoxicity of quinolones is primarily a consequence of their photochemical instability upon UVA irradiation. The substituent at the C-8 position plays a pivotal role in this process.
dot
Caption: Proposed mechanistic pathways for the phototoxicity of 8-fluoro and 8-methoxy quinoline derivatives.
8-Fluoro Quinolones: The presence of a halogen, such as fluorine, at the C-8 position renders the quinolone molecule susceptible to photodegradation upon UVA irradiation. This often involves the cleavage of the carbon-halogen bond, leading to the formation of highly reactive aryl cation intermediates.[1] These intermediates, along with the generation of ROS, can readily react with cellular components, initiating a cascade of events that result in cell damage and clinical manifestations of phototoxicity. Lomefloxacin is a well-documented example of a highly phototoxic 8-fluoroquinolone.
8-Methoxy Quinolones: In contrast, the substitution of a methoxy group at the C-8 position generally confers photostability to the quinolone molecule.[2] The methoxy group is less prone to photo-induced cleavage compared to a halogen atom. Consequently, 8-methoxy quinolones exhibit a significantly lower propensity to generate reactive intermediates and ROS under UVA irradiation, translating to a markedly reduced phototoxic potential.[2] Moxifloxacin serves as a prime example of a fluoroquinolone with a methoxy group at the 8-position and a demonstrably low risk of phototoxicity.[3][4]
Comparative Analysis: A Synthesis of Experimental Evidence
A substantial body of evidence from in vitro, in vivo, and clinical studies consistently demonstrates the superior photosafety profile of 8-methoxy quinolones compared to their 8-fluoro counterparts.
In Vitro Phototoxicity Assessment
One study evaluating the phototoxic potential of various ophthalmic agents using a modified 3T3 NRU assay reported a Mean Photo Effect (MPE) value of 0.332 for lomefloxacin, categorizing it as phototoxic.[8] For many fluoroquinolones, including lomefloxacin, an IC50 value in the absence of UV could not be determined even at high concentrations, indicating low cytotoxicity in the dark but significant toxicity upon irradiation.[8]
In Vivo Animal Studies
Animal models, typically involving the oral administration of the drug followed by UVA irradiation of the ears of mice, provide valuable in vivo data that often correlates well with human phototoxicity.
In a murine model, ear redness was pronounced in mice administered with an 8-fluoro quinolone analog at doses as low as 12.5 mg/kg.[9] In stark contrast, an 8-methoxy substituted quinolone, Q-35, did not induce any inflammatory lesions even at the maximum tested dose of 800 mg/kg.[9] Histopathological examination revealed edema and neutrophil infiltration in the ears of mice treated with the 8-fluoro analog, changes that were absent in the 8-methoxy group.[9]
Human Clinical Data
Clinical studies in human volunteers provide the most definitive evidence of a drug's phototoxic potential. A double-blind, placebo- and positive-controlled study directly compared the phototoxicity of moxifloxacin (8-methoxy) and lomefloxacin (8-fluoro) in healthy male volunteers.[3][4] The results were unequivocal:
-
Moxifloxacin: Showed no phototoxic potential at daily doses of 200 mg or 400 mg for 7 days.[3][4]
-
Lomefloxacin: As the positive control, demonstrated significant phototoxicity at a daily dose of 400 mg, with a phototoxic index of 3-4.[3][4]
Data Summary: 8-Fluoro vs. 8-Methoxy Quinolones
| Parameter | 8-Fluoro Quinolone (e.g., Lomefloxacin) | 8-Methoxy Quinolone (e.g., Moxifloxacin) |
| Photostability | Low; prone to photodegradation | High; generally photostable |
| Mechanism | C-F bond cleavage, generation of reactive aryl cations and ROS | Low propensity for photodegradation, minimal ROS generation |
| In Vitro 3T3 NRU Assay | Phototoxic (MPE > 0.15)[8] | Generally non-phototoxic |
| In Vivo (Mouse Model) | Marked ear redness and inflammation at >12.5 mg/kg[9] | No inflammatory lesions up to 800 mg/kg[9] |
| Human Clinical Data | High phototoxic potential (Phototoxic Index: 3-4)[3][4] | No significant phototoxic potential[3][4] |
Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)
This protocol outlines the key steps for assessing the phototoxic potential of a test compound.
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
- 8. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
- 9. Comparative study of skin phototoxicity with three drugs by an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Quinoline Carboxylate Isomers
For researchers and professionals in drug development, the accurate analysis and separation of isomeric compounds are paramount. Quinoline carboxylic acids, a key scaffold in medicinal chemistry, present a common yet significant analytical challenge.[1] The position of the carboxylic acid group on the quinoline ring dramatically alters the molecule's physicochemical properties, leading to distinct biological activities but also creating difficulties in chromatographic separation.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors of quinoline carboxylate positional isomers. We will move beyond simple protocols to explore the underlying mechanisms, offering field-proven insights to empower you to develop robust and reliable separation methods. We will examine the two primary modes of separation suitable for these analytes: Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Part 1: The Dominant Technique - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis, and for good reason. Its versatility makes it the first choice for separating a wide range of molecules, including quinoline derivatives.[2] In RP-HPLC, the fundamental principle is the partitioning of an analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] More hydrophobic, or less polar, compounds interact more strongly with the stationary phase and are retained longer.
The Decisive Factor: Mobile Phase pH and Analyte pKa
The retention of quinoline carboxylate isomers in RP-HPLC is critically dependent on the mobile phase pH. This is because these molecules possess two ionizable groups: the acidic carboxylic acid (-COOH) and the basic quinoline nitrogen. The ionization state of these groups, governed by their respective pKa values and the mobile phase pH, dictates the overall polarity of the molecule.
-
Quinoline Nitrogen: The pKa of the quinoline nitrogen is approximately 4.9. At a pH below this value, the nitrogen is protonated (positively charged), making the molecule significantly more polar and leading to reduced retention on a C18 column.
-
Carboxylic Acid: The pKa of the carboxylic acid group is generally between 2 and 4. At a pH above this value, the group is deprotonated (negatively charged), which also increases polarity and reduces retention.
Controlling the pH is therefore essential for achieving separation.[4] By operating at a pH between the two pKa values (e.g., pH ~3-4), the carboxylic acid is partially deprotonated while the quinoline nitrogen is protonated. This creates zwitterionic or highly polar species that can be challenging to retain. Often, the most effective strategy is to use an acidic mobile phase (e.g., pH < 3) containing an additive like phosphoric or formic acid.[5][6] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting stronger interaction with the C18 stationary phase.
Predicting the Elution Order of Positional Isomers
While concrete comparative data across all isomers is scarce, we can predict the elution order by analyzing how the carboxyl group's position influences the molecule's overall polarity and intramolecular interactions.
-
Quinoline-2-carboxylic acid (Quinaldic Acid): The proximity of the carboxyl group to the ring nitrogen can lead to intramolecular hydrogen bonding, which may slightly increase its hydrophobicity compared to other isomers where such an interaction is not possible. This could result in longer retention.[7]
-
Quinoline-4-carboxylic acid (Cinchoninic Acid): Similar to the 2-isomer, the 4-position allows for potential interaction with the nitrogen, influencing its polarity.
-
Quinoline-3-carboxylic acid: With the carboxyl group at the 3-position, it is further from the nitrogen, leading to less intramolecular interaction and potentially making it slightly more polar than the 2- and 4-isomers. This would likely result in an earlier elution time.[8]
-
Isomers on the Benzene Ring (5-, 6-, 7-, 8-): The electronic effects and their influence on the molecule's dipole moment become more complex. The 8-isomer, for instance, can form a strong intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen, effectively masking their polarity. This would significantly reduce its interaction with the polar mobile phase, increase its affinity for the nonpolar stationary phase, and lead to the longest retention time among all isomers.
Therefore, a predicted elution order in RP-HPLC (from shortest to longest retention time) would generally follow the trend of increasing hydrophobicity: 3- > 6- > 7- > 5- > 4- > 2- > 8- (This is a hypothesized order based on structural properties).
Experimental Protocol: RP-HPLC for Quinoline Carboxylates
This protocol provides a robust starting point for separating quinoline carboxylate isomers. Optimization will be necessary based on the specific isomers of interest.
-
Instrumentation & Materials:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A gradient is often effective for separating a mixture of isomers with different polarities. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 10% B
-
18-20 min: 10% B (re-equilibration)[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: ~290 nm (adjust based on the specific isomer's UV maximum).[5]
-
Injection Volume: 10 µL.[5]
-
-
Sample Preparation:
-
Prepare a stock solution of the isomer standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to create working standards.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Part 2: An Alternative Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)
For compounds that are too polar to be adequately retained in RP-HPLC, HILIC is an excellent alternative.[9] The HILIC mechanism can be described as partitioning the analyte into a water-enriched layer that is adsorbed onto the surface of a polar stationary phase (like bare silica).[10] The mobile phase is highly organic (typically >60% acetonitrile) with a small amount of aqueous buffer.
In HIL-IC, the elution order is typically the reverse of that in RP-HPLC.[11] More polar compounds are retained more strongly. This technique is particularly well-suited for separating acidic and basic compounds.[12]
Elution Order and Mechanism in HILIC
In HILIC, retention increases with analyte polarity. Therefore, we would expect the elution order to be roughly the inverse of that predicted for RP-HPLC. The isomer with the least intramolecular hydrogen bonding and highest accessibility of its polar groups (carboxyl and nitrogen) would be retained the longest. Conversely, the 8-isomer, with its strong intramolecular hydrogen bond making it functionally less polar, would likely elute the earliest.
The separation is driven by a combination of partitioning, hydrogen bonding, and electrostatic interactions between the analyte and the polar stationary phase.
Experimental Protocol: HILIC
-
Instrumentation & Materials:
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.
-
Mobile Phase B: Acetonitrile.
-
Isocratic or Gradient Elution: Start with a high percentage of organic solvent. For example, an isocratic elution with 90% B might be a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV or Mass Spectrometry (HILIC mobile phases are MS-friendly).
-
Injection Volume: 1-5 µL.
-
Part 3: Comparative Summary and Method Selection
The choice between RP-HPLC and HILIC depends on the specific isomers being analyzed and the analytical goal. The following table summarizes the key considerations.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Chromatography (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Zwitterionic)[11] |
| Mobile Phase | High Aqueous Content | High Organic Content (>60% ACN)[10] |
| Retention Principle | Hydrophobic interactions. "Like retains like" (nonpolar). | Partitioning into an aqueous layer on the stationary phase.[10] |
| Elution Order | Less polar (more hydrophobic) compounds are retained longer. | More polar compounds are retained longer.[11] |
| Predicted Elution | Early Eluters: 3-, 6-, 7- isomersLate Eluters: 2-, 4-, 8- isomers | Early Eluters: 8-, 2-, 4- isomersLate Eluters: 3-, 6-, 7- isomers |
| Key Control Parameter | Mobile Phase pH to control ionization.[4] | Water content in the mobile phase to control partitioning. |
| Best Suited For | General purpose, widely applicable. Good for less polar isomers. | Highly polar, ionizable compounds that are poorly retained in RP-HPLC.[9] |
Conclusion
Separating quinoline carboxylate isomers is a nuanced task that requires a solid understanding of chromatographic principles.
-
For most applications, RP-HPLC is the starting point. Careful control of the mobile phase pH is the most critical parameter for manipulating retention and achieving selectivity. An acidic mobile phase (pH < 3) is generally recommended to ensure sufficient retention.
-
The position of the carboxyl group significantly impacts the molecule's polarity and its ability to form intramolecular hydrogen bonds, directly influencing its retention time. This is most pronounced in the 8-isomer, which is expected to be the most retained in RP-HPLC.
-
When isomers are too polar for adequate retention on a C18 column, HILIC provides a powerful and orthogonal separation mechanism. It offers reversed elution order and is highly compatible with mass spectrometry.
By understanding the interplay between analyte structure, stationary phase chemistry, and mobile phase composition, researchers can confidently develop and optimize HPLC methods to effectively separate and quantify these critical pharmaceutical building blocks.
References
-
Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Link
-
Savchenkova, A.S., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. IOP Conference Series: Materials Science and Engineering, 919(4), 042011. Link
-
BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem Technical Support. Link
-
Musiol, R., et al. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Link
-
Costantino, L., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Link
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. BenchChem. Link
-
SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC. Link
-
Bhardwaj, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Link
-
Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography. MilliporeSigma. Link
-
LibreTexts Chemistry. (2019). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Link
-
Thermo Fisher Scientific. (n.d.). HILIC separations. Thermo Fisher Scientific. Link
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. SIELC. Link
-
Ruziev, I.Kh., et al. (2023). INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. World Bulletin of Management and Law, 21, 51-54. Link
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Link
-
Singh, P., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11099-11113. Link
-
Supelco. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns. Sigma-Aldrich. Link
-
PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Link
-
Rosés, M. (n.d.). Mechanisms of retention in HPLC Part 2. SlideShare. Link
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Nacalai Tesque. Link
-
Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 7(18), 7760-7767. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. butlerov.com [butlerov.com]
- 3. uv.es [uv.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Safety Operating Guide
Personal protective equipment for handling Methyl8-fluoroquinoline-5-carboxylate
Executive Safety Summary & Risk Profiling
Status: Research Chemical (Novel/Scaffold) Inferred Hazard Class: Irritant / Potential Genotoxin (Precautionary Principle)
As a Senior Application Scientist, I must emphasize that specific toxicological data (LD50, mutagenicity) for Methyl 8-fluoroquinoline-5-carboxylate is likely absent from public registries. Therefore, we must rely on Structure-Activity Relationship (SAR) analysis to establish safety protocols.
We treat this compound not merely as an irritant, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.
The "Why" Behind the Protocol (SAR Analysis)
-
The Quinoline Scaffold: Quinoline derivatives are historically associated with genotoxicity and mutagenicity due to their ability to intercalate DNA.
-
The 8-Fluoro Substituent: Fluorination often increases lipophilicity (LogP) and metabolic stability. This means the compound may penetrate the skin more effectively than its non-fluorinated counterparts and persist longer in biological systems.
-
The 5-Carboxylate Ester: While esters are generally liable to hydrolysis, they can act as alkylating agents or sensitizers. Inhalation of the dust poses a significant risk to the respiratory mucosa.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The following PPE configuration is designed to create a self-validating barrier against a potentially bioactive fluorinated heterocycle.
A. Respiratory Protection (The Primary Barrier)
Requirement: Handling must occur within a Certified Chemical Fume Hood (Class II or higher).
-
Protocol: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) before opening the vial.
-
Secondary Defense: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Air-Purifying Respirator (APR) with P100/OV (Organic Vapor) cartridges.
-
Why? N95 masks do not seal against organic vapors released if the ester hydrolyzes or if residual solvents are present.
-
B. Dermal Protection (The Permeation Barrier)
Requirement: Double-gloving is mandatory.
-
Inner Glove: 4 mil Nitrile (High dexterity).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Technique: "Indicator Method." Wear a bright blue inner glove and a dark outer glove. Any breach in the outer glove becomes immediately visible.
-
Causality: Fluorinated organics can permeate thin nitrile rubber. The air gap between two layers reduces the diffusion rate significantly (Fick’s Law of Diffusion).
C. Ocular Protection
Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Restriction: Standard safety glasses are insufficient . The fine powder nature of this carboxylate allows dust to bypass the side-shields of standard glasses, leading to potential corneal hydrolysis and severe irritation.
Operational Workflow & Engineering Controls
This workflow minimizes exposure during the most critical phase: Solids Handling.
Experimental Workflow Diagram
The following diagram outlines the "Chain of Custody" for the chemical from storage to waste, ensuring containment at every step.
Figure 1: Safe handling workflow emphasizing the containment of the solid phase within the Fume Hood Zone.
Step-by-Step Protocol
Step 1: Preparation & Static Control[1]
-
Context: Methyl 8-fluoroquinoline-5-carboxylate is likely a crystalline solid. Dry organic crystals are prone to static charge, causing "fly-away" powder that contaminates the balance and user.
-
Action: Use an anti-static gun (ionizer) on the vial and spatula before opening.
-
Setup: Place a disposable absorbent mat (spill pad) inside the hood.
Step 2: Weighing (The Critical Risk Point)
-
Method: Never weigh directly into a large flask.
-
Protocol:
-
Tare a small glass vial with a cap.
-
Transfer solid into the vial using a micro-spatula.
-
Cap the vial immediately after transfer.
-
Check the outer gloves for dust. If dust is visible, change outer gloves immediately.
-
Step 3: Solubilization
-
Guidance: Dissolve the solid as quickly as possible. Once in solution (e.g., DCM, DMSO, or Methanol), the risk of inhalation is eliminated, and the risk shifts to splash/permeation.
-
Note: Use Luer-lock syringes for liquid transfer to prevent needle pop-off and aerosolization.
Emergency Response & Disposal
Spill Management
If the solid powder spills outside the hood:
-
Evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
Don PPE: Full-face respirator (P100), double gloves, Tyvek suit.
-
Clean: Do not dry sweep. Cover with a wet paper towel (soaked in inert solvent or water) to dampen the powder, then wipe up. This prevents dust generation.[1][2]
Waste Disposal Strategy
This compound contains Fluorine , classifying it as Halogenated Organic Waste .
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, weigh boats, spill pads. | Double-bag in clear polyethylene bags. Label as "Toxic Solid - Halogenated." |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into "Halogenated Organic Solvents" carboy. Do NOT mix with acid waste (potential exothermic reaction with ester). |
| Glassware | Vials, flasks. | Triple rinse with Acetone. Collect rinsate in Halogenated Waste. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-fluoroquinoline-8-carboxylate (Isomer Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section on Read-Across for Quinoline Derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
Medicines and Healthcare products Regulatory Agency (MHRA). Fluoroquinolone antibiotics: precautions for use.[3] (Cited for structural hazard context).[3][4] Retrieved from [Link][3][5][6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
